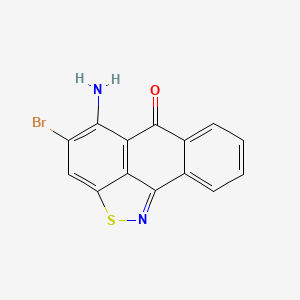

5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one

Description

5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one is a brominated anthra-isothiazolone derivative characterized by a fused aromatic system with a central isothiazole ring.

Properties

CAS No. |

6936-99-8 |

|---|---|

Molecular Formula |

C14H7BrN2OS |

Molecular Weight |

331.19 g/mol |

IUPAC Name |

10-amino-11-bromo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |

InChI |

InChI=1S/C14H7BrN2OS/c15-8-5-9-10-11(12(8)16)14(18)7-4-2-1-3-6(7)13(10)17-19-9/h1-5H,16H2 |

InChI Key |

JYVZVTJUNHUKFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NSC4=CC(=C(C(=C43)C2=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one typically involves the following steps:

Amination: The addition of an amino group to the brominated anthraquinone.

Cyclization: The formation of the isothiazole ring through a cyclization reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthraquinone derivatives .

Scientific Research Applications

5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Properties of Anthra-Isothiazolone Derivatives

*Inferred formula based on structural analogs.

Key Observations:

Substituent Position and Reactivity: The bromine atom at position 4 in the target compound enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the 3-methyl derivative (CAS 6937-72-0) lacks such reactivity due to its non-polar substituent . The amino group at position 5 (vs. position 7 in CAS 6337-02-6) likely influences regioselectivity in further functionalization. For example, highlights that 5-amino derivatives undergo acylation with carboxylic acid halides under mild conditions (80–140°C), suggesting similar reactivity for the target compound .

Molecular Weight and Applications: Bromination increases molecular weight (~348.2 vs. The 3-methyl derivative (MW 251.3) may serve as a hydrophobic scaffold in dye synthesis, while amino-substituted analogs are precursors for pharmaceuticals or optoelectronic materials .

Biological Activity

5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one (CAS Number: 6936-99-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by recent research findings and case studies.

The molecular formula of this compound is C14H7BrN2OS, with a molecular weight of approximately 331.19 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.838 g/cm³ |

| Boiling Point | 469 °C at 760 mmHg |

| Flash Point | 237.4 °C |

| LogP | 4.4336 |

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against a range of bacterial strains. For instance, it has been evaluated alongside aminoguanidine derivatives, showing significant activity against both drug-sensitive and multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 8 µg/mL, indicating strong antibacterial properties.

Case Study: Antibacterial Efficacy

In a comparative study, the compound exhibited an MIC of 4 µg/mL against E. coli and S. aureus, which is comparable to established antibiotics like moxifloxacin and tetracycline. Notably, the compound demonstrated low cytotoxicity in human cell lines (IC50 > 100 µM), suggesting a favorable therapeutic index.

The mechanism by which this compound exerts its antibacterial effects appears to involve the permeabilization of bacterial membranes. Transmission electron microscopy (TEM) studies revealed that treatment with the compound led to morphological changes in bacterial cells, including irregular shapes and compromised membrane integrity.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans. The antifungal efficacy was assessed using similar methodologies as those for bacterial testing, yielding promising results that warrant further investigation.

Cytotoxicity Studies

Toxicity assessments have been conducted using various human cell lines to evaluate the safety profile of this compound. The results indicate that while the compound is effective against pathogenic microorganisms, it exhibits minimal cytotoxic effects on human cells at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.